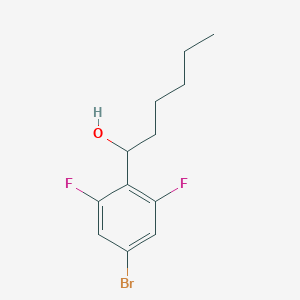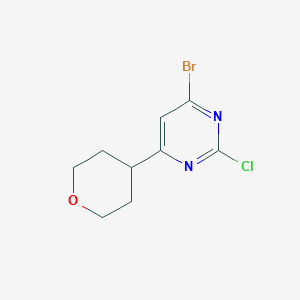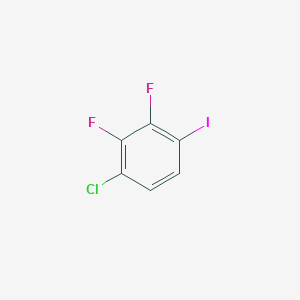
(7-Methoxy-1H-indazol-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methoxy-1H-indazol-6-yl)boronic acid is a boronic acid derivative that features a methoxy group at the 7th position and an indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for (7-Methoxy-1H-indazol-6-yl)boronic acid are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(7-Methoxy-1H-indazol-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The indazole ring can be reduced under specific conditions to form indazoline derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Indazoline derivatives.
Substitution: Various substituted indazole derivatives.
Aplicaciones Científicas De Investigación
(7-Methoxy-1H-indazol-6-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of advanced materials and sensors
Mecanismo De Acción
The mechanism of action of (7-Methoxy-1H-indazol-6-yl)boronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and other biologically active molecules. The indazole ring can interact with various molecular targets, including kinases and other enzymes, modulating their activity through competitive inhibition or allosteric modulation.
Comparación Con Compuestos Similares
Similar Compounds
(7-Methoxy-1H-indazole): Lacks the boronic acid group, making it less versatile in forming covalent bonds with nucleophiles.
(6-Bromo-7-methoxy-1H-indazole):
(7-Methoxy-1H-indazole-6-carboxylic acid): Features a carboxylic acid group instead of a boronic acid group, affecting its chemical properties and applications
Uniqueness
(7-Methoxy-1H-indazol-6-yl)boronic acid is unique due to the presence of both the methoxy group and the boronic acid group on the indazole ring. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C8H9BN2O3 |
|---|---|
Peso molecular |
191.98 g/mol |
Nombre IUPAC |
(7-methoxy-1H-indazol-6-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-14-8-6(9(12)13)3-2-5-4-10-11-7(5)8/h2-4,12-13H,1H3,(H,10,11) |
Clave InChI |
KEXRGNMTVXCXIS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C2=C(C=C1)C=NN2)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14031318.png)
![(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14031323.png)





